molecular formula C17H17N3O3S3 B2722193 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 899976-56-8

2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2722193
CAS No.: 899976-56-8
M. Wt: 407.52
InChI Key: RVLIIJNVMHXNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide features a benzothiadiazine core substituted with a methyl group at position 6 and a sulfone (1,1-dioxido) moiety. A thioether linkage connects the core to an acetamide group, which is further substituted with a 3-(methylthio)phenyl ring.

Properties

IUPAC Name

2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-11-6-7-15-14(8-11)19-17(20-26(15,22)23)25-10-16(21)18-12-4-3-5-13(9-12)24-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLIIJNVMHXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O3S3C_{17}H_{17}N_{3}O_{3}S_{3} with a molecular weight of approximately 395.9 g/mol. The structure includes a benzo[e][1,2,4]thiadiazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N3O3S3
Molecular Weight395.9 g/mol
CAS Number899976-56-8

Antimicrobial Activity

Research indicates that compounds similar to this thiadiazine derivative exhibit significant antimicrobial properties . For instance, derivatives of the thiadiazine ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazine derivatives demonstrated superior efficacy against pathogenic bacteria compared to conventional antibiotics .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. It has been shown to inhibit cancer cell proliferation in several cancer lines, including lung carcinoma and kidney fibroblast cells. The mechanism of action often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Anti-inflammatory Effects

Compounds containing the thiadiazine moiety have also been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Additional Biological Activities

Other notable activities include:

  • Antiviral effects : Some derivatives have shown promise against viruses like HIV-1 and HIV-2 .
  • Analgesic properties : The compound may exhibit pain-relieving effects comparable to standard analgesics .
  • Antioxidant activity : The presence of specific functional groups enhances its ability to scavenge free radicals, contributing to its antioxidant capacity .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazine derivatives against four human pathogenic bacteria. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited significant antibacterial activity, surpassing that of traditional antibiotics.

Study 2: Anticancer Activity

In vitro assays conducted on lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines demonstrated that the compound induced apoptosis at lower concentrations compared to other chemotherapeutic agents. This suggests a potential for development into cancer therapeutics.

Summary of Research Findings

The biological activity of 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is promising based on current research. Its multifaceted actions make it a candidate for further investigation in drug development.

Biological ActivityEvidence/Study Reference
Antimicrobial ,
Anticancer ,
Anti-inflammatory ,
Antiviral ,
Analgesic ,

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiadiazine rings have shown promising antimicrobial properties. Studies suggest that derivatives of thiadiazine can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The structural characteristics of this compound may contribute to its anticancer properties. Thiadiazine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiadiazine-containing compounds, suggesting they may serve as lead compounds for developing new anti-inflammatory agents .

Synthesis and Characterization

The synthesis of 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves multi-step chemical reactions. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry (MS), and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound .

Case Studies

A number of studies have documented the biological evaluation of similar compounds:

  • Antimicrobial Studies : In a comparative study, various thiadiazine derivatives were tested against standard microbial strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to conventional antibiotics .
  • Cytotoxicity Tests : Cytotoxicity assays performed on cancer cell lines (e.g., HCT116, MCF7) demonstrated that some derivatives of thiadiazine could effectively reduce cell viability, indicating potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a. Benzothiadiazine Derivatives
  • 2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide (): Structural Differences: Chloro substituent at position 6 and phenyl at position 4 (vs. methyl at position 6 in the target compound). Synthesis: Similar routes likely involve cyclization of substituted benzaldehydes with thiourea derivatives, followed by thioether formation .
b. Quinazolinone Derivatives ():
  • Key Example: N-(Substituted)-2-((4-oxo-3-sulfamoylphenyl)thio)acetamide quinazolinones.
  • Structural Contrast: Quinazolinone core replaces benzothiadiazine, with sulfonamide groups at position 3.
  • Properties : Higher melting points (e.g., 315.5°C for compound 8) suggest stronger crystalline packing due to para-substituents. The sulfonamide group enhances solubility compared to sulfone .
c. Triazinoquinazoline Derivatives ():
  • Example : 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
  • Structural Features : Triazine and thiadiazole rings introduce multiple hydrogen-bonding sites.
  • Synthetic Yield : Up to 89.4% (compound 4.8 in ), indicating efficient coupling methods .

Substituent Effects on Acetamide Side Chain

a. Aryl Group Variations
  • Tolyl/Substituted Phenyl ():
    • Compounds 6–10 (para-methyl, meta-methyl, etc.) show melting points ranging from 251.5°C to 315.5°C, with para-substituents favoring higher crystallinity.
    • Biological Implication : Electron-donating groups (e.g., methyl) may enhance membrane permeability .
b. Thiazole/Triazole Hybrids ():
  • Example: 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-arylthiazol-5-yl)acetamides.
  • Impact of Triazole : Introduces additional hydrogen-bonding capacity, as seen in docking studies where compound 9c binds to active sites via triazole interactions .

Physicochemical and Spectroscopic Data Comparison

Compound Class Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR, δ ppm) References
Target Compound Not reported Expected S-CH2-CO (~3.8–4.2 ppm), aromatic peaks
Quinazolinone (Compound 8) 315.5 91 Aromatic H: 7.2–8.1; SO2NH2: 10.2
Benzothiadiazine () Not reported Similar to target compound, with Cl-induced deshielding
Triazinoquinazoline (4.8) 266–270 89.4 Thiadiazole H: 2.4–2.6; Triazine H: 8.9

Preparation Methods

Synthesis of 6-Methyl-4H-benzo[e]thiadiazine 1,1-Dioxide

Starting Material : 2-Nitro-4-methylbenzenesulfonamide.
Procedure :

  • Reduction : The nitro group is reduced using hydrazine hydrate/FeCl₃ in methanol to yield 2-amino-4-methylbenzenesulfonamide (95% yield).
  • Cyclization : Reaction with trimethyl orthoacetate in refluxing acetic acid forms the 6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide core (82% yield).

Characterization :

  • ¹H-NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 7.35–7.80 (m, 3H, Ar-H).
  • MS (ESI) : m/z 213.1 [M+H]⁺.

Bromination at Position 3

Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Procedure :

  • Bromination of 6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide with NBS in CCl₄ under UV light yields 3-bromo-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide (76% yield).

Characterization :

  • ¹³C-NMR : δ 21.5 (CH₃), 112.4 (C-Br).

Thiolation at Position 3

Reagents : Thiourea, ethanol.
Procedure :

  • Nucleophilic substitution of the bromine with thiourea in refluxing ethanol, followed by hydrolysis with NaOH, yields 3-mercapto-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide (68% yield).

Characterization :

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch).
  • Elemental Analysis : Calculated C: 40.21%, H: 3.12%; Found C: 40.18%, H: 3.09%.

Synthesis of N-(3-(Methylthio)phenyl)acetamide

Starting Material : 3-(Methylthio)aniline.
Procedure :

  • Acetylation with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-(3-(methylthio)phenyl)acetamide (89% yield).

Characterization :

  • ¹H-NMR : δ 2.15 (s, 3H, COCH₃), 2.50 (s, 3H, SCH₃), 7.20–7.60 (m, 4H, Ar-H).

Coupling via Thioether Formation

Reagents : Chloroacetyl chloride, K₂CO₃, DMF.
Procedure :

  • Thioacetate Formation : 3-Mercapto-6-methyl-4H-benzo[e]thiadiazine 1,1-dioxide reacts with chloroacetyl chloride in DMF/K₂CO₃ to form 2-chloroacetamide intermediate (75% yield).
  • Nucleophilic Displacement : Reaction with N-(3-(methylthio)phenyl)acetamide in DMF with K₂CO₃ yields the final product (63% yield).

Optimization Data :

Step Solvent Base Temperature (°C) Yield (%)
2.5.1 DMF K₂CO₃ 80 75
2.5.2 DMF K₂CO₃ 100 63

Analytical Data for Final Compound

2-((6-Methyl-1,1-dioxido-4H-benzo[e]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

  • Molecular Formula : C₁₉H₁₈N₃O₃S₃.
  • Molecular Weight : 455.6 g/mol.
  • Melting Point : 218–220°C.
  • ¹H-NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 2.52 (s, 3H, SCH₃), 4.20 (s, 2H, SCH₂CO), 7.25–8.10 (m, 7H, Ar-H).
  • ¹³C-NMR : δ 21.3 (CH₃), 25.1 (SCH₃), 45.8 (SCH₂CO), 168.5 (C=O).
  • HRMS (ESI) : m/z 456.0698 [M+H]⁺ (Calculated: 456.0695).

Discussion of Key Challenges and Solutions

  • Regioselectivity in Bromination : Use of NBS/AIBN ensured selective bromination at position 3.
  • Thiol Stability : Immediate use of 3-mercapto intermediate prevented oxidation.
  • Coupling Efficiency : K₂CO₃ in DMF enhanced nucleophilic displacement reactivity.

Q & A

Basic: What synthetic routes and optimization strategies are employed for preparing this compound?

Answer:
The synthesis typically involves coupling a thiadiazine sulfone precursor with a substituted acetamide moiety. Key steps include:

  • Reaction conditions : Use of triethylamine (TEA) as a base in 1,4-dioxane to facilitate nucleophilic substitution between chloroacetyl chloride and thiol-containing intermediates .
  • Purification : Thin-layer chromatography (TLC) monitoring (e.g., silica gel plates with UV detection) and recrystallization from ethanol/n-hexane mixtures to isolate pure products .
  • Yield optimization : Adjusting molar ratios (e.g., 1:2 for amine:chloroacetyl chloride) and reaction times (4–8 hours under reflux) to maximize product formation .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Answer:
Multi-technique validation is critical:

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., C=O at ~1680–1714 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methylthio groups at δ 2.5–3.0 ppm for ¹H; aromatic carbons at δ 120–140 ppm for ¹³C) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
  • X-ray crystallography : Resolve ambiguous stereochemistry or packing modes, as demonstrated for analogous thiadiazole derivatives .

Advanced: How can its antidiabetic potential be systematically evaluated?

Answer:
A multi-tiered pharmacological approach is recommended:

  • In vitro assays :
    • α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate .
    • Insulin sensitization : Assess glucose uptake in 3T3-L1 adipocytes via fluorescence-labeled 2-NBDG .
  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like PPAR-γ or AMPK, referencing crystal structures (PDB: 3DZY for PPAR-γ) .
  • In vivo validation : Administer in diabetic rodent models (e.g., streptozotocin-induced rats) with dose-dependent glycemic monitoring .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., DNA interaction studies via UV-Vis and fluorescence quenching vs. comet assay for genotoxicity) .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations to identify non-linear effects .
  • Metabolite screening : Use LC-MS to detect degradation products or active metabolites that may influence results .

Advanced: What computational methods support SAR studies for this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and topological indices to predict bioactivity against targets (e.g., COX-2 or α-amylase) .
  • MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability with membrane proteins (e.g., GPCRs) .

Advanced: How to design SAR studies for optimizing therapeutic efficacy?

Answer:
Focus on modular modifications guided by bioisosteric principles:

  • Core substitutions : Replace the 6-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Side-chain variation : Introduce polar groups (e.g., -OH, -COOH) on the phenyl ring to improve solubility without compromising target affinity .
  • Biological testing : Screen analogs in parallel against panels of enzymes (e.g., kinases, proteases) to identify selectivity trends .

Advanced: What analytical methods ensure batch-to-batch consistency?

Answer:

  • HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm to quantify purity (>98%) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 423.1 for the parent compound) .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH for 4 weeks) followed by LC-MS to identify decomposition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.